N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine, also known by its IUPAC name N-(1-methyl-4-piperidinyl)-N-(2-propynyl)amine , is a chemical compound with the molecular formula C9H16N2. It consists of a piperidine ring substituted with a methyl group and a propynyl (alkynyl) group. The compound’s structure is as follows:
Structure: CH3−N−C≡C−CH2−CH2−CH2−NH2
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine. One common method involves the reaction of 1-methylpiperidin-4-amine with propargyl bromide or propargyl chloride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for larger-scale processes.
Chemical Reactions Analysis
Reactivity: N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine can participate in various chemical reactions:
Substitution Reactions: The propynyl group can undergo substitution reactions with nucleophiles.
Reduction: Reduction of the triple bond yields the corresponding saturated amine.
Oxidation: Oxidation of the amine group may lead to imine or amine oxide formation.
Propargyl Halides: Used for the alkylation step.
Hydrogenation Catalysts: Employed for reduction.
Oxidizing Agents: Used in oxidation reactions.
Major Products: The major products depend on the specific reaction conditions. For example, reduction leads to N-methylpiperidin-4-amine, while oxidation may yield an imine or amine oxide.
Scientific Research Applications
N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine finds applications in various fields:
Medicinal Chemistry: It may serve as a scaffold for drug development due to its unique structure.
Neuroscience: Researchers explore its potential as a neurotransmitter modulator.
Enzyme Inhibition: The compound exhibits dual inhibition of acetylcholinesterase and monoamine oxidase, making it relevant for neurodegenerative disease research.
Mechanism of Action
The precise mechanism by which N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine exerts its effects remains an active area of study. It likely involves interactions with molecular targets and signaling pathways.
Comparison with Similar Compounds
N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine stands out due to its alkynyl substitution. Similar compounds include other piperidine derivatives, but few combine both methyl and propynyl groups.
Properties
Molecular Formula |
C9H16N2 |
---|---|
Molecular Weight |
152.24 g/mol |
IUPAC Name |
N-methyl-N-prop-2-ynylpiperidin-4-amine |
InChI |
InChI=1S/C9H16N2/c1-3-8-11(2)9-4-6-10-7-5-9/h1,9-10H,4-8H2,2H3 |
InChI Key |
OWCICZBUIZKHRU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#C)C1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.